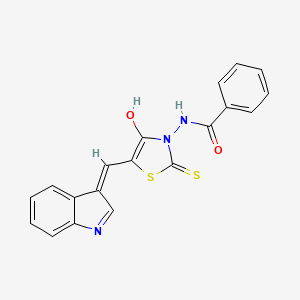
(Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C14H12N2OS2 and a molecular weight of 288.39 . It contains an indole ring, a thiazolidine ring, and a benzamide group .Chemical Reactions Analysis
The compound has been evaluated for its inhibitory activity against α-glucosidase, an enzyme that plays a crucial role in regulating blood glucose levels . The compound showed non-competitive inhibition on α-glucosidase .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : A key area of research involving these compounds is the development of novel synthesis techniques. For example, researchers have developed convenient, one-pot, multicomponent synthesis methods for creating (4-oxothiazolidine-2-ylidene)benzamide derivatives, which are structurally related to the compound . These synthesis methods involve unsymmetrical thioureas, various amines, and methyl bromoacetate, characterized by IR, 1HNMR, 13CNMR, mass spectrometry, CHNS elemental analysis, and single-crystal X-ray analysis (Hossaini et al., 2017).
Characterization and Crystal Structures : The detailed characterization and understanding of the crystal structures of similar compounds are fundamental aspects of research. Studies on the hydrogen-bonded dimers, chains of rings, and sheets in the structures of (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones provide insights into the molecular interactions and stability of these compounds (Delgado et al., 2005).
Biological Activities and Anticancer Potential
Anticancer Agents : The synthesis and evaluation of derivatives of (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide for anticancer activity is a significant area of research. Derivatives of this compound have been synthesized and tested for their proapoptotic activity on various cancer cell lines, demonstrating potential as anticancer agents. For instance, certain indapamide derivatives exhibited promising anticancer activity, highlighting the therapeutic potential of these compounds (Yılmaz et al., 2015).
Antimicrobial and Anti-inflammatory Activities : Besides anticancer activity, derivatives of this compound have also been evaluated for antimicrobial and anti-inflammatory activities. This highlights the compound's versatile potential in developing new therapeutic agents targeting various biological targets (Sharma et al., 2012).
Mechanism of Action
Properties
IUPAC Name |
N-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S2/c23-17(12-6-2-1-3-7-12)21-22-18(24)16(26-19(22)25)10-13-11-20-15-9-5-4-8-14(13)15/h1-11,24H,(H,21,23)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSKSOVYDQXLIP-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NN2C(=C(SC2=S)/C=C/3\C=NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
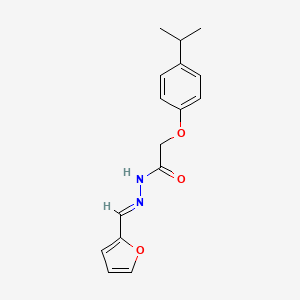

![6-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline](/img/structure/B2978991.png)
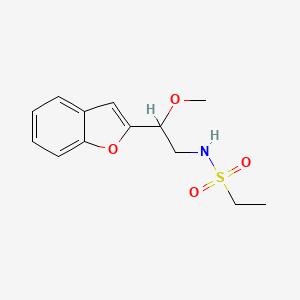
![4,5-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B2978994.png)

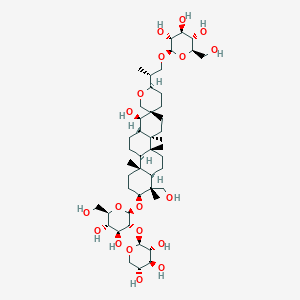
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-phenoxypropanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2978999.png)
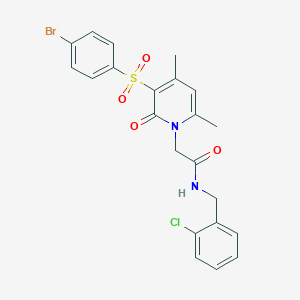

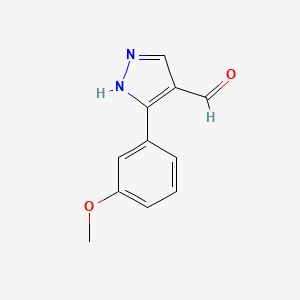

![N-benzyl-N-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]methanesulfonamide](/img/structure/B2979008.png)
![1-(2-chlorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2979009.png)
